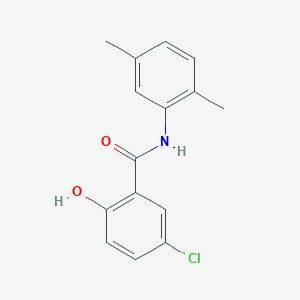![molecular formula C20H16N6O B12573469 1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea CAS No. 265646-66-0](/img/structure/B12573469.png)
1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea is a synthetic organic compound that features a urea linkage between a biphenyl and a tetrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a phenylboronic acid and a halogenated benzene derivative.
Tetrazole Formation: The tetrazole moiety can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Urea Linkage Formation: The final step involves the reaction of the biphenyl intermediate with the tetrazole derivative in the presence of a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of 1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea involves its interaction with specific molecular targets. The urea linkage and tetrazole moiety may allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-phenylphenyl)-3-[2-(1H-tetrazol-5-yl)phenyl]urea: Similar structure but with a different tetrazole isomer.
1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]thiourea: Similar structure but with a thiourea linkage instead of urea.
Uniqueness
1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea is unique due to its specific combination of biphenyl and tetrazole moieties, which may confer distinct biological or chemical properties compared to similar compounds.
Propiedades
Número CAS |
265646-66-0 |
|---|---|
Fórmula molecular |
C20H16N6O |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C20H16N6O/c27-20(22-18-12-5-4-11-17(18)19-23-25-26-24-19)21-16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H,(H2,21,22,27)(H,23,24,25,26) |
Clave InChI |
MFCOBHHKOYTRKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3C4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


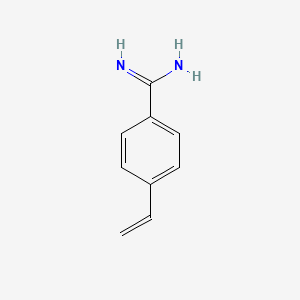
![3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12573399.png)
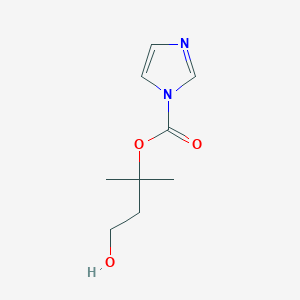
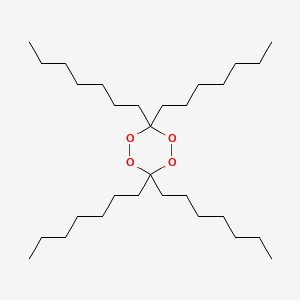
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
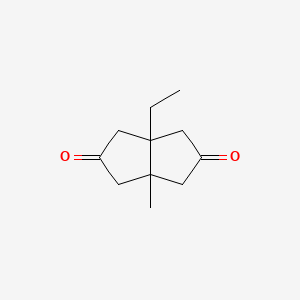
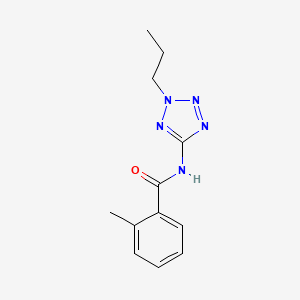
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
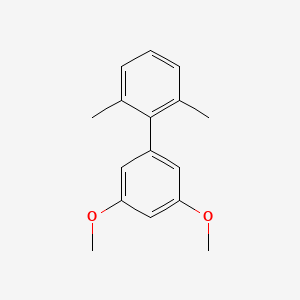
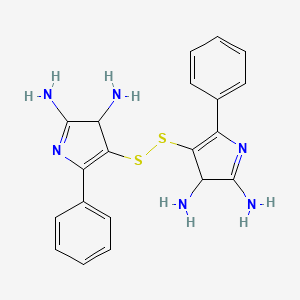
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)
